molecular formula C11H12N2O2 B1353900 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-30-5

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1353900
CAS RN: 70705-30-5
M. Wt: 204.22 g/mol
InChI Key: BFYXMAOPTOBSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a solid substance . The IUPAC name for this compound is ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Pharmacological Activity

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, displaying a range of pharmacological activities. For instance, it has been involved in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which exhibit anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1982). Similarly, the synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids from ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates demonstrated notable pharmacological effects, including anti-inflammatory and analgesic activities (Abignente et al., 1984).

Anti-Hepatitis B Virus Activity

Significant anti-hepatitis B virus (HBV) activity has been observed in derivatives of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. A series of these derivatives were synthesized and evaluated, with some demonstrating potent inhibitory effects on the replication of HBV DNA in HepG2.2.15 cells (Chen et al., 2011).

Chemical Reactivity and Synthesis of Fused Systems

The chemical reactivity of the imidazo[1,2-a]pyridine system, including ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, has been extensively studied, offering insights into the synthesis of fused systems with potential biological activity. For instance, the reactivity of the system was examined through CNDO/2 calculations, and the results were compatible with the individual reactivities observed in the nitration of variously substituted imidazo[1,2-a]pyridines (Teulade et al., 1982).

Role in Catalytic Oxidation Reactions

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and evaluated for their catalytic activities. These compounds, along with their in situ generated metal complexes, demonstrated effective catalysis in the oxidation of catechol to o-quinone, indicating the dependence of the oxidation rate on various parameters including the nature of the ligand and transition metals (Saddik et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYXMAOPTOBSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502501
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

70705-30-5
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
1
Citations
Z Tber, NG Biteau, L Agrofoglio, J Cros… - European Journal of …, 2019 - Wiley Online Library
The convenient preparation of three imidazo[1,2‐a]pyridine‐2‐carboxamide intermediates is reported through known Strecker–Ugi type multicomponent reactions, Tschitschibabin type …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.